molecular formula C7H11NO3 B3006895 Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 1251007-54-1

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B3006895
CAS No.: 1251007-54-1
M. Wt: 157.169
InChI Key: RFRZGADDDKZSEJ-UHFFFAOYSA-N
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Description

“Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate” is a chemical compound with the molecular formula C7H11NO3 . It is also known by the synonym "WX120060" .


Synthesis Analysis

The synthesis of similar compounds, such as oxygenated 2-azabicyclo[2.2.1]heptanes, has been achieved via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic structure with an oxygen atom and a nitrogen atom incorporated into the ring system . The exact 3D structure may need to be determined through further experimental studies.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 157.17 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature and may need to be determined experimentally.

Safety and Hazards

The safety and hazards associated with “Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate” are not explicitly mentioned in the available literature. It is always recommended to handle chemical compounds with appropriate safety measures, including wearing suitable protective clothing and avoiding contact with skin and eyes .

Properties

IUPAC Name

methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-10-7(9)6-4-3-11-5(6)2-8-4/h4-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRZGADDDKZSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CNC1CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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